4-bromo-2-hydroxy-N'-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide
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Overview
Description
4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide typically involves the condensation of 4-bromo-2-hydroxybenzohydrazide with 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and recrystallized from ethanol to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-hydroxybenzohydrazide: A precursor in the synthesis of the target compound.
7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde: Another precursor used in the synthesis.
4-bromo-2-hydroxybenzaldehyde: A related compound with similar structural features.
Uniqueness
4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide is unique due to its combination of a bromine atom, hydroxyl groups, and a chromenyl moiety.
Properties
Molecular Formula |
C18H13BrN2O5 |
---|---|
Molecular Weight |
417.2g/mol |
IUPAC Name |
4-bromo-2-hydroxy-N-[(E)-(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H13BrN2O5/c1-9-6-16(24)26-17-11(9)4-5-14(22)13(17)8-20-21-18(25)12-3-2-10(19)7-15(12)23/h2-8,22-23H,1H3,(H,21,25)/b20-8+ |
InChI Key |
YFSAHGCEEPUBHC-DNTJNYDQSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=NNC(=O)C3=C(C=C(C=C3)Br)O)O |
Origin of Product |
United States |
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